molecular formula C19H18N2O4 B7763984 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B7763984
M. Wt: 338.4 g/mol
InChI Key: CIUUDCOYHBMQHM-UHFFFAOYSA-N
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Description

2-Amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a 4-aryl-4H-chromene derivative characterized by a benzodioxolyl substituent at the 4-position, a dimethyl group at the 7,7-positions, and a nitrile group at the 3-position. Chromene derivatives are recognized for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The benzodioxolyl group in this compound is a fused aromatic system with electron-rich oxygen atoms, which may enhance π-π stacking interactions and influence pharmacological activity .

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-19(2)6-12(22)17-15(7-19)25-18(21)11(8-20)16(17)10-3-4-13-14(5-10)24-9-23-13/h3-5,16H,6-7,9,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUDCOYHBMQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-409755 typically involves a series of well-defined chemical reactions. One common method includes the use of bis-(trichloromethyl) carbonate and N,N-dimethylformamide as catalysts. This method is known for its efficiency and mild reaction conditions, which result in high yields of the desired product . The reaction is typically carried out in a solvent such as tetrahydrofuran, with the optimal ratio of catalysts determined through experimental studies.

Industrial Production Methods

In an industrial setting, the production of CL-409755 is scaled up using similar synthetic routes but with modifications to accommodate larger volumes and ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high product quality.

Chemical Reactions Analysis

Types of Reactions

CL-409755 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions

    Oxidation: CL-409755 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often occur in the presence of halogenating agents or nucleophiles, leading to the formation of various substituted derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

CL-409755 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CL-409755 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Core Scaffold and Substituent Effects :
The target compound shares the 4H-chromene-3-carbonitrile core with derivatives modified at the 4-aryl position. Key structural variations include:

Compound Name 4-Position Substituent Conformational Features Reference
Target Compound 1,3-Benzodioxol-5-yl Not reported (presumed similar to analogs)
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-... 3,4-Dimethoxyphenyl Half-boat cyclohexyl ring; V-shaped pyran
2-Amino-4-(4-methylphenyl)-... 4-Methylphenyl Sofa conformation of fused rings
2-Amino-4-(thiophen-2-yl)-... Thiophen-2-yl Electron-rich sulfur moiety
  • Electron-Withdrawing vs. In contrast, methoxy or benzodioxolyl groups enhance resonance effects, which may improve binding to biological targets .
  • Steric Effects : The 7,7-dimethyl group in the target compound and analogs (e.g., ) introduces steric hindrance, stabilizing the half-boat or sofa conformations observed in crystallographic studies .

Physicochemical and Spectral Properties

  • Melting Points: Derivatives with bulky substituents (e.g., 7,7-dimethyl) show higher melting points (207–234°C) compared to non-methylated analogs .
  • Spectroscopic Data :
    • IR : Nitrile stretching at ~2250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ are consistent across derivatives .
    • ¹H NMR : Aromatic protons for benzodioxolyl groups resonate at δ 6.9–7.5 ppm, similar to methoxyphenyl analogs .

Crystallographic Insights

  • Hydrogen Bonding: Intermolecular N–H···N and N–H···O bonds in 4-(dimethylamino)phenyl derivatives form corrugated layers, influencing crystal packing .
  • Conformational Flexibility : The pyran ring adopts a "V" shape in dimethoxyphenyl derivatives but a sofa conformation in 4-methylphenyl analogs, reflecting substituent bulk .

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